molecular formula C16H15NO2 B3318370 methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate CAS No. 99554-40-2

methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate

Cat. No.: B3318370
CAS No.: 99554-40-2
M. Wt: 253.29 g/mol
InChI Key: XDYSRIVVDQDQIV-UHFFFAOYSA-N
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Description

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate (CAS 99554-40-2) is a high-purity chemical intermediate of significant interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C16H15NO2 and a molecular weight of 253.30, features a dibenzo[b,f]azepine core structure, which is a privileged scaffold in medicinal chemistry . Its primary research value lies in its role as a key precursor in the synthesis of more complex bioactive molecules. For instance, it serves as a crucial intermediate in patented routes for the preparation of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide and other derivatives, highlighting its importance in developing central nervous system (CNS) active compounds . The carbamate moiety allows for further functionalization, making it a versatile building block for constructing a library of compounds for drug discovery and development. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 5,6-dihydrobenzo[b][1]benzazepine-11-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)17-14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYSRIVVDQDQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669404
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with methyl chloroformate in the presence of a base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate and related compounds are summarized below:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 5-COOCH₃, 10,11-dihydrogenated azepine ring C₁₆H₁₃NO₂ 251.29 Synthetic intermediate, impurity reference
Carbamazepine 5-CONH₂, unsaturated azepine ring C₁₅H₁₂N₂O 236.27 Anticonvulsant, neuropathic pain
Oxcarbazepine 5-CONH₂, 10-oxo group C₁₅H₁₂N₂O₂ 252.27 Antiepileptic, reduced side effects vs. carbamazepine
Imipramine 5-N(CH₃)₂, propylamine side chain C₁₉H₂₄N₂ 280.41 Tricyclic antidepressant
5-Acetyl-10,11-dihydro-5H-dibenzo[b,f]azepine 5-COCH₃, 10,11-dihydrogenated azepine ring C₁₇H₁₅NO 249.31 Carbamazepine impurity, ANDA filings

Physicochemical Properties

  • Aromaticity: The central ring of 10,11-dihydro-5H-dibenzo[b,f]azepine derivatives exhibits reduced aromaticity (lower HOMED values) compared to non-hydrogenated analogues, impacting electronic interactions .

Biological Activity

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate is a compound belonging to the dibenzoazepine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The molecular formula is C16_{16}H15_{15}NO2_2, and it possesses a dibenzoazepine core that is crucial for its interaction with biological targets.

PropertyValue
Molecular Weight255.30 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogP (octanol/water)Not available

Anticancer Activity

One of the prominent areas of research surrounding this compound is its potential as an anticancer agent. A study reported that derivatives of this compound exhibited significant antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. Compound 8 , a derivative based on this scaffold, demonstrated an IC50_{50} of 18 μM against SIRT2, a target implicated in cancer progression .

Case Study: SIRT2 Inhibition

In vitro assays revealed that compound 8 not only inhibited SIRT2 but also induced cell cycle arrest at the G2/M phase by reducing pRB phosphorylation . This highlights the potential of this compound derivatives in targeting specific pathways involved in tumor growth.

Neuroprotective Effects

Research has indicated that compounds within the dibenzoazepine family may possess neuroprotective properties. For instance, studies have shown that certain derivatives can modulate neurotransmitter systems and exhibit antidepressant-like effects . The mechanism often involves the modulation of adrenergic receptors and serotonin pathways.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. A structure-antioxidant activity relationship study suggested that specific substitutions on the dibenzoazepine core enhance its ability to scavenge free radicals .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial activity against various pathogens. For example, certain synthesized dibenzoazepines displayed effectiveness against Pseudomonas aeruginosa, indicating their potential as antimicrobial agents .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • SIRT2 Inhibition : Selectively inhibits SIRT2 leading to altered acetylation patterns in target proteins.
  • Receptor Modulation : Interacts with adrenergic receptors influencing neurotransmitter release.
  • Antioxidative Mechanism : Scavenges reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Q & A

Q. What safety protocols are essential for handling phosgene-derived intermediates during synthesis?

  • Methodological Answer :
  • Conduct reactions in sealed, vented systems with scrubbers to neutralize phosgene.
  • Use personal protective equipment (PPE): gas-tight goggles, nitrile gloves, and fume hoods with >100 fpm airflow.
  • Monitor air quality with real-time phosgene detectors (OSHA limit: 0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxylate

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